molecular formula C22H28ClN3O3S B2683151 N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide CAS No. 897613-23-9

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide

Cat. No. B2683151
M. Wt: 449.99
InChI Key: NQXNWOMNLIVLMY-UHFFFAOYSA-N
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Description

The compound “N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The presence of the chlorophenyl and phenylbutanamide groups suggests that this compound could have interesting biological activity, but without specific studies on this compound, it’s hard to predict its exact properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, a sulfonyl group, and phenyl rings. The exact structure would need to be determined by techniques such as X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Piperazine derivatives are generally solid at room temperature, and their solubility would depend on the nature of the other groups in the molecule .

Future Directions

Future research on this compound could involve synthesizing it and testing its biological activity. Given the presence of the piperazine ring and the phenylbutanamide group, it could potentially have interesting pharmacological properties .

properties

IUPAC Name

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN3O3S/c23-20-9-5-10-21(18-20)25-13-15-26(16-14-25)30(28,29)17-12-24-22(27)11-4-8-19-6-2-1-3-7-19/h1-3,5-7,9-10,18H,4,8,11-17H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXNWOMNLIVLMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CCNC(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide

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